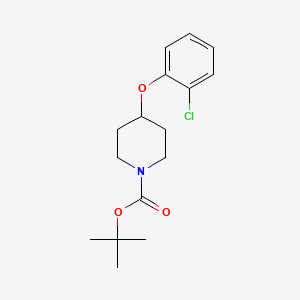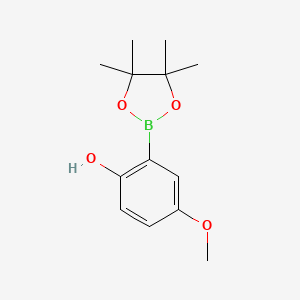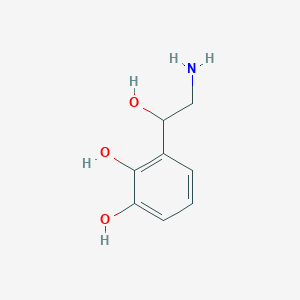![molecular formula C36H54MoN3 B1602473 Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) CAS No. 236740-70-8](/img/structure/B1602473.png)
Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)
説明
Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) is a chemical compound with the molecular formula C36H54MoN3 . It has a molecular weight of 624.8 g/mol . This compound is fascinating and has diverse applications in scientific research, particularly in the fields of catalysis, materials science, and organic synthesis advancements.
Molecular Structure Analysis
The molecular structure of Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) is complex, with three tert-butyl(3,5-dimethylphenyl)amino groups attached to a central molybdenum(III) atom . The InChI string for this compound isInChI=1S/3C12H18N.Mo/c3*1-9-6-10 (2)8-11 (7-9)13-12 (3,4)5;/h3*6-8H,1-5H3;/q3*-1;+3 . Physical And Chemical Properties Analysis
Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) has a molecular weight of 624.8 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 626.337177 g/mol .科学的研究の応用
Lewis Acidity and Oxygen Atom Transfer Reactions
Tris(3,5-di-tert-butylcatecholato)molybdenum(VI) demonstrates unique Lewis acidity and engages in nonclassical oxygen atom transfer reactions. Its structure, both in the solid state and solution, reveals a dimeric form with seven-coordinate molybdenum centers. This complex showcases significant π donation from nonbridging catecholates to molybdenum, facilitating rapid reactions with water and dioxygen to form oxomolybdenum bis(catecholate) complexes. Such behavior underscores the complex's role in oxygen atom transfer and its potential utility in catalysis and synthetic chemistry (Randolph, Seewald, Rickert, & Brown, 2013).
Redox Activity and π Bonding
Investigations into tris(aminophenol) and its reaction with dioxomolybdenum(VI) bis(acetylacetonate) have led to the formation of oxo-free heptadentate complexes, showcasing the molybdenum in the +6 oxidation state. This study highlights significant π donation from the amidophenolates and provides insights into the redox activity of these complexes, offering implications for their use in redox catalysis and the design of new molybdenum-based materials (Marshall-Roth & Brown, 2015).
Molybdenum(VI) Tris(amidophenoxide) Complexes
The preparation and characterization of molybdenum(VI) tris(amidophenoxide) complexes reveal a facial geometry in the solid state, differing from other transition metal tris(amidophenoxide) complexes. These findings contribute to the understanding of ligand geometry effects on metal complexes' stability and reactivity, offering valuable information for developing molybdenum-based catalysts and materials (Erickson & Brown, 2018).
Catalytic Applications
Molybdenum(VI) amino triphenolate complexes have been identified as efficient catalysts for various oxidation reactions, including sulfoxidation, epoxidation, and haloperoxidation, displaying high turnover frequencies and numbers. This research underscores the potential of molybdenum complexes in catalysis, particularly for organic synthesis and industrial applications (Romano, Linden, Miriam, Zonta, & Licini, 2010).
特性
IUPAC Name |
tert-butyl-(3,5-dimethylphenyl)azanide;molybdenum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H18N.Mo/c3*1-9-6-10(2)8-11(7-9)13-12(3,4)5;/h3*6-8H,1-5H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRZSUGGVGLCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N-]C(C)(C)C)C.CC1=CC(=CC(=C1)[N-]C(C)(C)C)C.CC1=CC(=CC(=C1)[N-]C(C)(C)C)C.[Mo+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54MoN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474901 | |
| Record name | Molybdenum(3+) tris(N-tert-butyl-3,5-dimethylbenzen-1-aminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III) | |
CAS RN |
236740-70-8 | |
| Record name | Molybdenum(3+) tris(N-tert-butyl-3,5-dimethylbenzen-1-aminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(N-tert-butyl-3,5-dimethylanilino)molybdenum(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



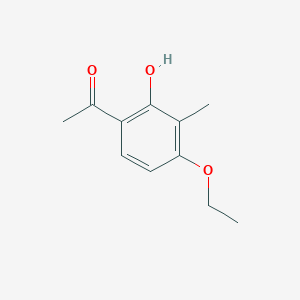

![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)
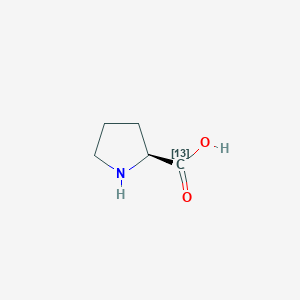
![N-[5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1602398.png)
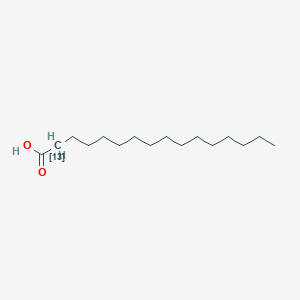


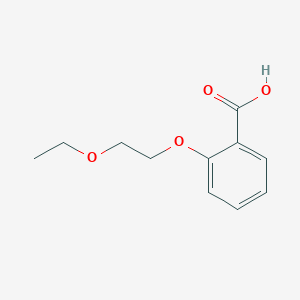
![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)

